C10H8N2O5S
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Overview
Description
. This compound is a derivative of naphthalene, characterized by the presence of amino, nitro, and sulfonic acid functional groups. It is commonly used in various chemical processes and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-5-nitro-2-naphthalenesulfonic acid typically involves the nitration of 2-naphthylamine-5-sulfonic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:
Nitration: 2-naphthylamine-5-sulfonic acid is treated with a mixture of nitric acid and sulfuric acid at a temperature range of 0-5°C to introduce the nitro group.
Isolation: The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of 8-amino-5-nitro-2-naphthalenesulfonic acid follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be converted to a nitro group or other oxidized forms.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used for reduction.
Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted naphthalenesulfonic acid derivatives.
Scientific Research Applications
8-amino-5-nitro-2-naphthalenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its unique functional groups make it a valuable starting material for various organic synthesis reactions.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-amino-5-nitro-2-naphthalenesulfonic acid involves its interaction with various molecular targets. The amino and nitro groups can participate in redox reactions, influencing cellular processes. The sulfonic acid group enhances the compound’s solubility and reactivity. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions.
Comparison with Similar Compounds
2-naphthylamine-5-sulfonic acid: Similar structure but lacks the nitro group.
5-nitro-2-naphthalenesulfonic acid: Similar structure but lacks the amino group.
8-amino-2-naphthalenesulfonic acid: Similar structure but lacks the nitro group.
Uniqueness: 8-amino-5-nitro-2-naphthalenesulfonic acid is unique due to the presence of both amino and nitro groups along with the sulfonic acid group. This combination of functional groups provides distinct chemical reactivity and makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(carboxymethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5S/c1-4-6-8(18-7(4)10(16)17)11-3-12(9(6)15)2-5(13)14/h3H,2H2,1H3,(H,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYANXQZKMPJBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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